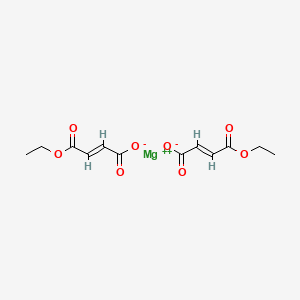
Styrene--13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Styrene–13C, also known as Ethenyl-1-13C benzene, is a compound where the carbon-13 isotope is incorporated into the styrene molecule. This isotopic labeling is particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy, due to the unique properties of carbon-13.
Preparation Methods
Synthetic Routes and Reaction Conditions
Styrene–13C can be synthesized through various methods. One common approach involves the use of carbon-13 labeled precursors in the synthesis of styrene. For instance, the reaction of carbon-13 labeled ethylene with benzene in the presence of a catalyst can yield styrene–13C. The reaction conditions typically involve high temperatures and pressures to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of styrene–13C often involves the use of specialized equipment to handle the isotopic labeling. The process may include the use of carbon-13 labeled ethylene or other precursors, along with catalysts and specific reaction conditions to ensure high yield and purity of the labeled styrene.
Chemical Reactions Analysis
Types of Reactions
Styrene–13C undergoes various chemical reactions similar to regular styrene. These include:
Oxidation: Styrene–13C can be oxidized to form styrene oxide–13C.
Reduction: It can be reduced to form ethylbenzene–13C.
Substitution: Styrene–13C can undergo substitution reactions, such as halogenation, to form halogenated styrene–13C derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Styrene oxide–13C.
Reduction: Ethylbenzene–13C.
Substitution: Halogenated styrene–13C derivatives.
Scientific Research Applications
Styrene–13C is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Helps in tracing metabolic pathways and studying enzyme mechanisms.
Medicine: Used in the development of diagnostic tools and imaging techniques.
Industry: Employed in the production of polymers and copolymers for various applications.
Mechanism of Action
The mechanism of action of styrene–13C primarily involves its use as a tracer in NMR spectroscopy. The carbon-13 isotope provides unique signals that can be detected and analyzed to study molecular structures, interactions, and dynamics. This isotopic labeling allows researchers to gain detailed insights into the behavior of molecules in various environments.
Comparison with Similar Compounds
Similar Compounds
Styrene: The non-labeled version of styrene.
Ethylbenzene–13C: Another carbon-13 labeled compound used in similar applications.
Benzene–13C: Carbon-13 labeled benzene used in NMR studies.
Uniqueness
Styrene–13C is unique due to its specific isotopic labeling, which makes it particularly valuable in NMR spectroscopy. The incorporation of carbon-13 allows for detailed analysis of molecular structures and dynamics, providing insights that are not possible with non-labeled compounds.
Properties
CAS No. |
31124-35-3 |
|---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
(113C)ethenylbenzene |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2+1 |
InChI Key |
PPBRXRYQALVLMV-VQEHIDDOSA-N |
Isomeric SMILES |
C=[13CH]C1=CC=CC=C1 |
Canonical SMILES |
C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)




![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)

